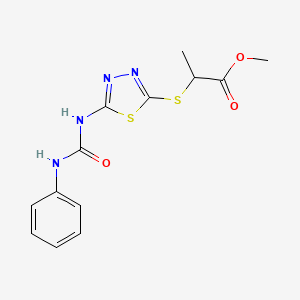![molecular formula C15H15N3O3S B2916262 Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone CAS No. 1001786-02-2](/img/structure/B2916262.png)
Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone” is a complex organic compound. It contains a cyclopropyl group, a pyrazole ring which is a type of heterocyclic aromatic organic compound, a methanone functional group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which would contribute to the compound’s reactivity. The methanone group is a carbonyl group (a carbon double-bonded to an oxygen), and the nitrophenyl group is a benzene ring with a nitro group attached .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitro group in the nitrophenyl group could be reduced to an amino group under certain conditions. The carbonyl group in the methanone could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the nitro group and the carbonyl group), the rigidity of the molecule due to the cyclopropyl and pyrazole rings, and the overall size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Cyclopropyl-containing compounds are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry and synthetic organic chemistry. For instance, cyclopropyl derivatives are utilized in the synthesis of specific histamine H3-receptor antagonists, such as ciproxifan, which is known for its role in sleep-wake regulation and cognitive processes (Stark, 2000). The synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of sulfomycin family antibiotics, demonstrates another application, employing cyclopropane intermediates for creating complex molecular architectures (Bagley et al., 2005).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, cyclopropyl derivatives have shown potential in developing new therapeutic agents. For example, research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates revealed significant anticancer and antituberculosis activities, highlighting the potential of cyclopropyl-containing compounds in treating infectious diseases and cancer (Mallikarjuna et al., 2014).
Photocage Development
Cyclopropyl derivatives are also explored in the development of photocages, such as in the study of FerriCast, a macrocyclic photocage for Fe3+. These compounds demonstrate the ability to release active species upon light exposure, providing a controlled method for the release of metal ions or other active agents in a spatial and temporal manner (Kennedy et al., 2010).
Synthetic Precursors
Doubly activated cyclopropanes serve as synthetic precursors for preparing various functionalized compounds, such as dihydropyrroles and pyrroles, showcasing the versatility of cyclopropyl-containing compounds in synthesizing heterocyclic structures of interest in pharmaceutical chemistry (Wurz & Charette, 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-14(10(2)17(16-9)15(19)11-7-8-11)22-13-6-4-3-5-12(13)18(20)21/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHFTFYMVWTQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CC2)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


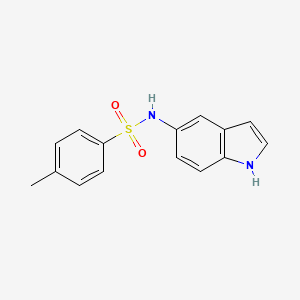
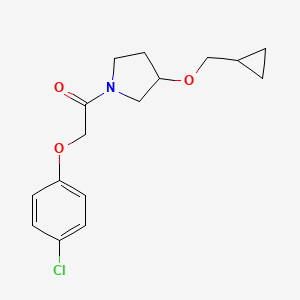
![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]but-2-enamide](/img/structure/B2916187.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)
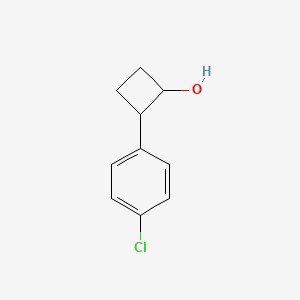
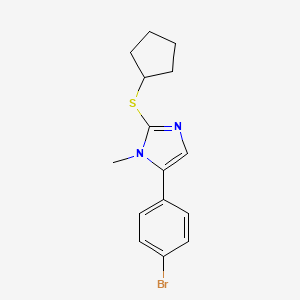
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2916193.png)
![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)
![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)
![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)
